Human Glucokinase Allosteric Activation Potency: Thiophene-Containing Free Acid vs. Optimized Amide Derivatives
The target compound (free carboxylic acid) directly activates recombinant human glucokinase with an EC50 of 930 nM in a G6PDH-coupled assay at 5 mM glucose [1]. This stands in contrast to its optimized amide analogs (e.g., the thiazol-2-yl-acetamide derivative) which, although not quantified in the same patent disclosure, are explicitly designated as preferred embodiments, implying superior potency [2]. The free acid's sub-micromolar intrinsic activity validates the thiophen-2-ylmethyl isoindolone scaffold as a bona fide GK allosteric pharmacophore, making it an essential 'minimum pharmacophore' control compound for SAR studies.
| Evidence Dimension | Glucokinase allosteric activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | Thiazol-2-yl-acetamide derivative (exact EC50 not disclosed; categorized as preferred compound class in patent [2]) |
| Quantified Difference | Not calculable from available data; qualitative superiority of amide derivatives implied by patent ranking. |
| Conditions | Recombinant human liver glucokinase 2, 5 mM glucose, NADH production via G6PDH coupled assay |
Why This Matters
This establishes the free acid as the minimally active scaffold for procurement as an SAR baseline, distinguishing it from highly optimized, but structurally more complex and costly, amide derivatives.
- [1] BindingDB. Affinity Data: EC50 930 nM; Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay. View Source
- [2] Bian, H. et al. Dihydroisoindolones As Allosteric Modulators Of Glucokinase. US Patent Application US20070099936A1, 2007. (Preferred amide analogs listed in claims and examples). View Source
